2-Chloro-9,10-diphenylanthracene
CAS No.: 43217-28-3
Cat. No.: VC3696841
Molecular Formula: C26H17Cl
Molecular Weight: 364.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43217-28-3 |
|---|---|
| Molecular Formula | C26H17Cl |
| Molecular Weight | 364.9 g/mol |
| IUPAC Name | 2-chloro-9,10-diphenylanthracene |
| Standard InChI | InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H |
| Standard InChI Key | PLMFIWDPKYXMGE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-9,10-diphenylanthracene is a chlorinated derivative of the well-known polycyclic aromatic hydrocarbon 9,10-diphenylanthracene. The compound has a distinctive molecular structure with a chlorine atom positioned at the 2-position of the anthracene core.
Basic Information
The compound is identified by several key parameters that define its chemical identity:
| Parameter | Value |
|---|---|
| Chemical Name | 2-Chloro-9,10-diphenylanthracene |
| CAS Registry Number | 43217-28-3 |
| Molecular Formula | C₂₆H₁₇Cl |
| Molecular Weight | 364.87 g/mol |
| FDA UNII | CA5BB2U3W8 |
These fundamental identifiers provide the foundation for cataloging and referencing the compound in chemical databases and research literature .
Chemical Structure
The molecular structure of 2-chloro-9,10-diphenylanthracene consists of an anthracene core with two phenyl groups attached at positions 9 and 10, and a chlorine atom at position 2. This structural arrangement creates a planar polycyclic system with extended conjugation, contributing to its unique electronic properties .
The molecular structure can be represented in various notations:
| Notation Type | Representation |
|---|---|
| SMILES | C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl |
| InChI | InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H |
| InChIKey | PLMFIWDPKYXMGE-UHFFFAOYSA-N |
These representations provide standardized ways to uniquely identify the compound in computational chemistry and database systems .
Physical and Chemical Properties
The physical and chemical properties of 2-chloro-9,10-diphenylanthracene determine its behavior in various experimental conditions and applications.
Physical Properties
The compound exhibits specific physical characteristics that affect its handling, purification, and application:
| Property | Value | Method |
|---|---|---|
| Physical State | Crystalline solid | Observed |
| Melting Point | 193 °C | Measured |
| Boiling Point | 494.1 ± 14.0 °C | Predicted |
| Density | 1 ± 0.06 g/cm³ | Predicted |
These properties influence the compound's behavior during purification processes and its stability under various experimental conditions .
Spectroscopic Characterization
Spectroscopic data provides critical information about the compound's structural confirmation and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy has been performed on 2-chloro-9,10-diphenylanthracene to elucidate its structure:
| Parameter | Specification |
|---|---|
| Instrument Frequency | 399.65 MHz |
| Solvent | CDCl₃ |
| Concentration | 0.038 g in 0.5 ml CDCl₃ |
The NMR data confirms the presence of aromatic protons consistent with the anthracene core and the two phenyl substituents. The absence of a signal at position 2 of the anthracene core is consistent with chlorine substitution at this position .
Mass Spectrometry
Mass spectrometric analysis provides confirmation of the molecular weight and fragmentation pattern:
| Parameter | Value |
|---|---|
| Molecular Ion (M+) | 364 |
| Source Temperature | 210 °C |
| Sample Temperature | 150 °C |
| Ionization Method | Direct, 75 eV |
The molecular ion peak at m/z 364 corresponds to the calculated molecular weight of 364.87, confirming the molecular formula C₂₆H₁₇Cl .
Synthesis Methods
The synthesis of 2-chloro-9,10-diphenylanthracene can be approached through various methodologies, often starting from either 9,10-diphenylanthracene or 9,10-dihalogenoanthracene derivatives.
From 9,10-Diphenylanthracene
One potential synthetic route involves the chlorination of 9,10-diphenylanthracene using a suitable chlorinating agent under controlled conditions to achieve regioselective substitution at the 2-position. The parent compound, 9,10-diphenylanthracene, can be synthesized through cross-coupling reactions as described in patent literature:
The process involves subjecting 9,10-dihalogenoanthracene and a metal or half-metal phenyl compound to a cross-coupling reaction, typically in the presence of a transition metal catalyst .
A typical procedure includes:
-
Reaction of 9,10-dibromoanthracene with phenylboronic acid or phenylmagnesium bromide
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Use of palladium-based catalysts such as Pd(PPh₃)₄
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Subsequent chlorination at the 2-position using N-chlorosuccinimide or other selective chlorinating agents
This synthetic approach can yield 9,10-diphenylanthracene with high purity (>94%) and good yields (>73%), providing a viable starting material for further functionalization to produce 2-chloro-9,10-diphenylanthracene .
Electronic Properties and Applications
The electronic properties of 2-chloro-9,10-diphenylanthracene make it valuable for various applications in organic electronics and photophysical studies.
Electronic Structure
| Compound | HOMO-LUMO Gap | Solid-State Packing | Electronic Properties |
|---|---|---|---|
| 9,10-Diphenylanthracene | Larger | Various motifs | Strong blue fluorescence |
| Ring-fused derivatives | Variable | Herringbone/π-stacks | Ambipolar/insulating |
The electronegative chlorine substituent in 2-chloro-9,10-diphenylanthracene likely modifies these properties, potentially creating distinct electronic behaviors suitable for specific applications .
| Manufacturer | Product Number | Purity | Package Size | Price (USD) | Updated |
|---|---|---|---|---|---|
| Sigma-Aldrich | R276707 | AldrichCPR grade | 250 mg | $179.00 | 2024-03-01 |
| American Custom Chemicals Corporation | FRL0002223 | 95.00% | 5 mg | $503.27 | 2021-12-16 |
The significant price difference between suppliers and package sizes indicates that the compound is primarily used for research purposes rather than large-scale industrial applications .
Research Applications
Current research involving 2-chloro-9,10-diphenylanthracene and related compounds focuses on several key areas:
Organic Electronics
The extended π-conjugation and tunable electronic properties make this compound potentially useful in:
-
Organic light-emitting diodes (OLEDs)
-
Organic field-effect transistors (OFETs)
-
Organic photovoltaics
Related anthracene derivatives have demonstrated promising charge transport properties, with some exhibiting ambipolar transport behavior in solid-state devices .
Photophysical Studies
The photophysical properties of 2-chloro-9,10-diphenylanthracene may include:
-
Blue emission with high quantum yield
-
Altered emission wavelength compared to the parent compound
-
Modified excited-state lifetime
-
Potential applications in chemosensing
These properties make the compound valuable for fundamental studies of structure-property relationships in aromatic systems .
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